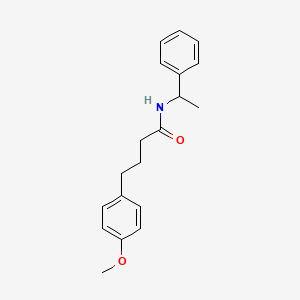
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide
説明
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide, also known as Carphedon, is a nootropic drug that has been widely studied for its cognitive-enhancing effects. It was first synthesized in 1983 by a team of Russian scientists and has since been used in various scientific research applications. In
作用機序
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide is believed to work by increasing the levels of dopamine and noradrenaline in the brain. These neurotransmitters are involved in various cognitive processes, including attention, memory, and motivation. This compound has also been shown to increase the levels of acetylcholine, another neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the expression of certain genes that are involved in the regulation of neurotransmitters and other signaling molecules in the brain.
実験室実験の利点と制限
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide has several advantages for use in lab experiments. It has been well-characterized and has a well-established synthesis method. It has also been extensively studied for its cognitive-enhancing effects, making it a useful tool for investigating the mechanisms of cognitive function. However, there are also some limitations to its use in lab experiments. It has been shown to have some toxicity in animal models, and its long-term effects on human health are not well-understood.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease and dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. There is also interest in investigating the long-term effects of this compound on human health, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. Its synthesis method is well-established, and it has been investigated for its potential use in the treatment of cognitive impairment and Alzheimer's disease. While it has several advantages for use in lab experiments, there are also some limitations to its use, and its long-term effects on human health are not well-understood. There are several future directions for research on this compound, including its potential use in enhancing cognitive function in healthy individuals and its long-term effects on human health.
科学的研究の応用
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve learning and memory in animal models and has also been studied in human clinical trials for the treatment of cognitive impairment. It has also been investigated for its potential use in the treatment of Alzheimer's disease and dementia.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(17-8-4-3-5-9-17)20-19(21)10-6-7-16-11-13-18(22-2)14-12-16/h3-5,8-9,11-15H,6-7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFURKQWVAEIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256248 | |
| Record name | 4-Methoxy-N-(1-phenylethyl)benzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433249-01-5 | |
| Record name | 4-Methoxy-N-(1-phenylethyl)benzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433249-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-(1-phenylethyl)benzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



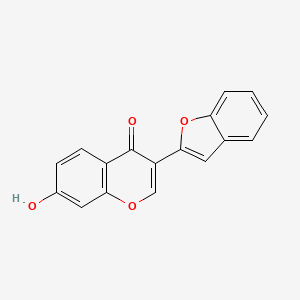

![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B3983695.png)
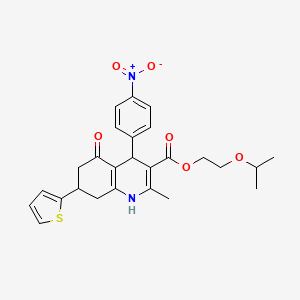

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983721.png)
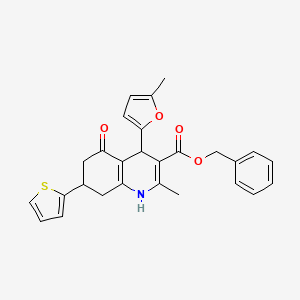
![{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1-piperazinyl}acetonitrile dihydrochloride](/img/structure/B3983742.png)
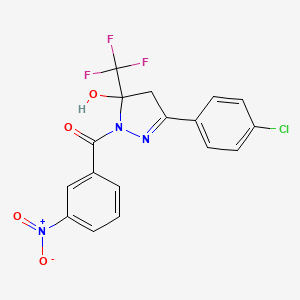
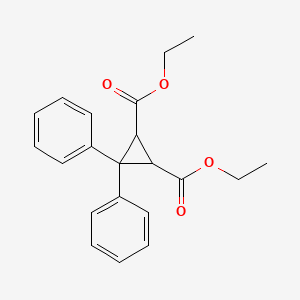
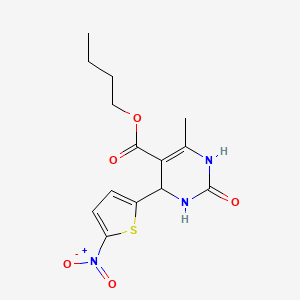

![3-(4-methylphenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983761.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)